Methyl 4-cyanobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMIDYKRKGJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022150 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-35-7 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-cyanobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 4-CYANOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathway Design for Methyl 4 Cyanobenzoate
Esterification Routes for Methyl 4-Cyanobenzoate (B1228447) Synthesis
Esterification represents the most direct route to methyl 4-cyanobenzoate, typically starting from 4-cyanobenzoic acid and methanol (B129727). The success of this approach hinges on the selection of an appropriate catalyst to facilitate the reaction, which can range from traditional mineral acids to advanced solid acid catalysts and novel organometallic systems.
Catalyst-Mediated Esterification of 4-Cyanobenzoic Acid with Methanol
The classical and widely practiced method for synthesizing this compound is the Fischer esterification of 4-cyanobenzoic acid with methanol. ontosight.ai This equilibrium-driven reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by methanol.
Commonly employed catalysts include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). ontosight.ai The reaction is typically performed by refluxing the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product.
Alternative catalytic systems have also been developed. For instance, a sulfonic acid-functionalized monolith (monolith-SO₃H) has been used as an effective catalyst. In a typical procedure, 4-cyanobenzoic acid is reacted with methanol in the presence of monolith-SO₃H in toluene (B28343) at 80°C for 24 hours, yielding the corresponding methyl ester. chemicalbook.com
Another approach is the direct oxidative esterification of 4-cyanobenzaldehyde (B52832) with methanol. One such method utilizes an azide (B81097) ionic liquid, [bmim]N₃, which acts as both the catalyst and the reaction medium. This process yields this compound and demonstrates the versatility of starting materials for esterification. academie-sciences.fr
Table 1: Catalyst Systems for Esterification of 4-Cyanobenzoic Acid/Aldehyde
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanobenzoic Acid | Sulfuric Acid / Hydrochloric Acid | Methanol | Reflux | Not Specified | Not Specified | ontosight.ai |
| 4-Cyanobenzoic Acid | monolith-SO₃H | Toluene | 80 | 24 | Not Specified | chemicalbook.com |
Investigation of Solid Acid Catalysts in Methyl Benzoate (B1203000) Compound Synthesis
To overcome the drawbacks associated with homogeneous acid catalysts, such as corrosion, difficult recovery, and waste generation, significant research has focused on developing heterogeneous solid acid catalysts. mdpi.commdpi.com These catalysts offer advantages like easy separation, reusability, and reduced environmental impact. mdpi.com
One promising class of solid acid catalysts involves zirconium-based materials. Studies have shown that zirconium metal catalysts fixed with titanium (Zr/Ti) exhibit high activity for the esterification of various benzoic acids with methanol. mdpi.comdntb.gov.ua The direct condensation of benzoic acid and methanol can be achieved using these metallic Lewis acids without the need for other Brønsted acid co-catalysts. mdpi.com
Further development has led to iron-supported zirconium/titanium solid acid catalysts. The catalytic activity is influenced by the molar ratio of the metals, with an iron/zirconium/titanium ratio of 2:1:1 showing optimal results for the synthesis of various methyl benzoate compounds. mdpi.com These catalysts have proven effective even for benzoic acids containing strong electron-withdrawing groups. mdpi.com The mechanism is attributed to the microstructure, acid strength, and specific surface area of the catalyst. mdpi.comresearchgate.net
Table 2: Performance of Zr/Ti-Based Solid Acid Catalysts in Methyl Benzoate Synthesis
| Catalyst Composition | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Zr/Ti | Benzoic Acid | >90 | mdpi.com |
| Fe/Zr/Ti (2:1:1) | p-Chlorobenzoic Acid | ~85 | mdpi.com |
Copper-Catalyzed Methyl Esterification via C-C Bond Cleavage
A novel and indirect method for methyl esterification involves a copper-catalyzed reaction that proceeds via carbon-carbon (C-C) bond cleavage. acs.orgnih.gov This approach allows for the synthesis of methyl esters from sources like benzylic alcohols, aldehydes, or acids using tert-butyl hydroperoxide (TBHP) as both the oxidant and the source of the methyl group. acs.orgorganic-chemistry.org
The reaction is typically catalyzed by a copper salt, with copper quinolate showing high efficacy. acs.orgorganic-chemistry.org The process is practical and cost-effective, tolerating a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org For the esterification of carboxylic acids, the general procedure involves heating the acid with the copper catalyst and TBHP in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This method represents a significant departure from traditional Fischer esterification, offering an alternative pathway under different mechanistic principles, likely involving radical intermediates. organic-chemistry.org
Table 3: Copper-Catalyzed Methyl Esterification of Benzoic Acid Derivatives
| Substrate | Catalyst | Oxidant/Methyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanobenzoic Acid | Copper Quinolate | TBHP | DMSO | 100-120 | 85 | acs.org |
| Benzoic Acid | Copper Quinolate | TBHP | DMSO | 100-120 | 91 | acs.org |
Dehydration-Based Syntheses of this compound
An alternative strategy for synthesizing this compound involves forming the cyano group through a dehydration reaction. This pathway typically starts with an oxime derivative, which is then converted to the corresponding nitrile.
Conversion of 4-Hydroxyiminobenzoate Derivatives
This compound can be produced with high purity through the chemical dehydration of methyl 4-hydroxyiminobenzoate. google.com This starting material can be derived from the hydrolysis of its precursor, which is obtained from the distillation residue of the dimethyl terephthalate (B1205515) (DMT) manufacturing process. google.com
The core of this synthetic route is the dehydration of the oxime functional group (-CH=NOH) of methyl 4-hydroxyiminobenzoate to a nitrile group (-C≡N). This transformation provides a direct method to install the cyano functionality onto the pre-existing methyl benzoate scaffold. The process involves dissolving the hydroxyimino derivative in an organic solvent and treating it with a suitable dehydrating agent. google.com
Role of Dehydrating Agents and Solvent Systems
The success of the dehydration of aldoximes to nitriles is highly dependent on the choice of the dehydrating agent and the solvent system. niscpr.res.inhighfine.com A wide array of reagents has been developed to effect this transformation under various conditions. niscpr.res.in
For the specific conversion of methyl 4-hydroxyiminobenzoate, a Korean patent outlines the use of several dehydrating agents, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). google.com The reaction is carried out in organic solvents such as propionitrile, dimethylformamide (DMF), or ether-based solvents. google.com Thionyl chloride is noted as a particularly effective agent for this process. google.com
Generally, the dehydration of aldoximes can be achieved with numerous other reagents. highfine.com These include:
Phosphorus-based reagents: Phosphorus tribromide (PBr₃), triphenylphosphine (B44618) dibromide. highfine.comresearchgate.net
Sulfur-based reagents: Thionyl chloride (SOCl₂), Burgess reagent. highfine.com
Other reagents: Zinc oxide/acetyl chloride, cyanuric chloride, and trifluoroacetic anhydride. highfine.com
The choice of solvent is also critical. Apolar solvents are often used, but polar aprotic solvents like DMF can sometimes act as both the solvent and a catalyst in the dehydration process, typically requiring elevated temperatures. researchgate.net The selection of the dehydration system often involves a trade-off between reactivity, selectivity, cost, and the hazardous nature of the reagents, as agents like phosgene (B1210022) and diphosgene are highly toxic. niscpr.res.in Milder, enzyme-based methods using aldoxime dehydratases are also emerging as green alternatives, though they are not yet standard for this specific compound. nih.govmdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Cyanobenzoic acid |
| Methanol |
| Sulfuric acid |
| Hydrochloric acid |
| Toluene |
| [bmim]N₃ (1-butyl-3-methylimidazolium azide) |
| Zirconium |
| Titanium |
| Iron |
| p-Chlorobenzoic Acid |
| p-Methylbenzoic Acid |
| Copper quinolate |
| tert-Butyl hydroperoxide (TBHP) |
| Dimethyl sulfoxide (DMSO) |
| Benzoic Acid |
| 4-Nitrobenzoic Acid |
| Methyl 4-hydroxyiminobenzoate |
| Dimethyl terephthalate (DMT) |
| Thionyl chloride |
| Phosphorus pentoxide |
| Phosphorus oxychloride |
| Propionitrile |
| Dimethylformamide (DMF) |
| Phosphorus tribromide |
| Triphenylphosphine dibromide |
| Zinc oxide |
| Acetyl chloride |
| Cyanuric chloride |
| Trifluoroacetic anhydride |
| Burgess reagent |
| Phosgene |
Photocatalytic Approaches to this compound
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the activation of strong chemical bonds under mild conditions using visible light.
A significant advancement in the synthesis of aromatic nitriles, including this compound, is the metal-free, visible-light-promoted ammoxidation of methylarenes. d-nb.infochemrxiv.org This method converts a methyl group on an aromatic ring directly into a nitrile group.
The synthesis of this compound is achieved starting from methyl 4-methylbenzoate. d-nb.inforesearchgate.net The reaction is typically carried out using an organic dye as a photocatalyst, with 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) being particularly effective. d-nb.infochemrxiv.org In screening various organic dyes, TPP provided a significantly higher yield compared to other photocatalysts like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or acridinium-based catalysts. d-nb.info The process uses an ammonia (B1221849) source, such as hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), and an additive like ammonium (B1175870) bromide (NH₄Br), under an oxygen atmosphere with blue light irradiation. d-nb.inforesearchgate.net The use of TPP resulted in a 76% gas chromatography yield of this compound under optimized conditions. d-nb.inforesearchgate.net This methodology is notable for avoiding the use of toxic cyanide reagents and heavy metals. chemrxiv.orgchemrxiv.org
Table 1: Screening of Organic Dye Photocatalysts for the Ammoxidation of Methyl 4-Methylbenzoate Reaction conditions: 0.1 mmol methyl 4-methylbenzoate, 20 mol% photocatalyst, 3 eq. hydroxylamine hydrochloride, 2.5 eq. NH₄Br, 25 mg 4 Å MS, 1 bar O₂, 2 mL acetonitrile (B52724), 455 nm, 40 °C, 24 h. Yields determined by Gas Chromatography.
| Entry | Photocatalyst | Yield of this compound (%) |
| 1 | DDQ (PC-1) | 12 |
| 2 | Acridinium-based (PC-2) | 26 |
| 3 | Acridinium-based (PC-3) | 14 |
| 4 | TPP (PC-4) | 76 |
Data sourced from Angewandte Chemie International Edition. d-nb.info
The mechanism of the visible-light-promoted ammoxidation of methylarenes is complex and believed to proceed through a radical pathway. d-nb.inforesearchgate.net Detailed investigations using time-resolved luminescence quenching studies, control experiments, and spectroscopy support the proposed catalytic cycles. d-nb.infochemrxiv.org
Upon irradiation with visible light, the photocatalyst (e.g., TPP) is excited to a high-energy state (PC*). chinesechemsoc.org This excited photocatalyst is a potent oxidant capable of activating the starting material. d-nb.info Two primary catalytic cycles are proposed to be operative:
Cycle A/A' : The excited photocatalyst oxidizes the methylarene (methyl 4-methylbenzoate) via a single-electron transfer (SET), forming a benzyl (B1604629) radical intermediate. d-nb.inforesearchgate.net This radical can then react with molecular oxygen and the ammonia source, eventually leading to an oxime intermediate. The oxime intermediate undergoes dehydration to yield the final nitrile product, this compound. researchgate.net Luminescence quenching experiments showed that the oxime intermediate interacts strongly with the excited photocatalyst, suggesting its role in the catalytic cycle. researchgate.netresearchgate.net
Cycle B : An alternative pathway involves the oxidation of the bromide anion (from NH₄Br) by the excited photocatalyst to generate a bromine radical. researchgate.netchemrxiv.org This bromine radical is a hydrogen atom transfer (HAT) catalyst, abstracting a hydrogen atom from the methyl group of the methylarene to form the same benzyl radical intermediate as in Cycle A. researchgate.netchemrxiv.org This benzyl radical then proceeds through a similar series of steps involving a superoxide (B77818) anion to form the nitrile. chemrxiv.org The presence of NH₄Br was found to be crucial for achieving a satisfactory conversion, highlighting the importance of this pathway. researchgate.net
Both pathways converge on key intermediates and are not mutually exclusive, likely operating concurrently to produce the final aromatic nitrile. d-nb.infochemrxiv.org
Electrochemical Synthesis and Functionalization of this compound
Electrochemistry offers a sustainable and powerful alternative for chemical synthesis, using electricity to drive redox reactions. This compound can be involved in such processes both as a product of synthesis and as a key reagent in functionalization reactions. mdpi.comacs.org
This compound plays a crucial role as a redox mediator in the indirect electrochemical tri- and di-fluoromethylarylation of alkenes. rsc.org This dual-radical process enables the formation of complex fluorinated molecules under mild conditions. rsc.org
In this strategy, this compound is not the final product but a key component that facilitates the reaction. The process works via indirect electroreduction, where precise control of electron transfer protects sensitive functional groups and improves reaction selectivity. rsc.org At the cathode, this compound undergoes a single-electron reduction to form its corresponding cyanoarene radical anion. rsc.org This radical anion then acts as a mediator, engaging in a single-electron transfer (SET) with a trifluoromethyl or difluoromethyl source (like Langlois' reagent) to generate a trifluoromethyl or difluoromethyl radical. rsc.org These radicals then participate in the subsequent coupling reaction with alkenes. rsc.org
This methodology has been shown to be effective for a range of cyanoarenes, with this compound reacting smoothly to facilitate the desired transformation. rsc.org The scalability of this electroreductive strategy has also been demonstrated through gram-scale synthesis. rsc.org
Table 2: Scope of Cyanoarenes in Electrochemical Tri/Di-fluoromethylarylation of Alkenes Reaction conditions: alkene (1.5 mmol), cyanoarene (0.3 mmol), CF₃ source (0.6 mmol), Mediator (5 mol%), DMAc (5 mL), nBu₄NBF₄ (0.15 mmol), N₂, constant current = 8 mA, 25 °C, undivided cell, 7 h.
| Entry | Cyanoarene | Product Yield (%) |
| 1 | Ethyl 4-cyanobenzoate | 81 |
| 2 | This compound | 78 |
| 3 | 2,5-Dimethylterephthalonitrile | 85 |
Data sourced from RSC Publishing. rsc.org
Mechanistic Investigations of Methyl 4 Cyanobenzoate Reactivity
Photochemical Reaction Mechanisms of Methyl 4-Cyanobenzoate (B1228447)
Photo-NOCAS Reactions and Adduct Formation
The Photochemical Nucleophile-Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction is a process where an aromatic compound, an olefin, and a nucleophile combine upon irradiation, resulting in the substitution of a group on the aromatic ring. cdnsciencepub.com While 1,4-dicyanobenzene readily undergoes this reaction, methyl 4-cyanobenzoate behaves differently. cdnsciencepub.com
Irradiation of this compound in the presence of an olefin, such as 2,3-dimethyl-2-butene (B165504) or 1-methylcyclohexene, in a solution of acetonitrile (B52724) and methanol (B129727) does not yield the expected photo-NOCAS products. cdnsciencepub.com Instead, cyclic imine esters are the primary products. cdnsciencepub.com However, the addition of a codonor, like biphenyl (B1667301), to the reaction mixture facilitates the formation of photo-NOCAS products. cdnsciencepub.com In this scenario, the codonor is believed to generate a contact radical ion pair (CRIP) upon irradiation, which can then dissociate into solvent-separated radical ions. cdnsciencepub.com The radical cation of the codonor can accept an electron from the olefin, leading to the formation of the olefin radical cation, which then proceeds to form the photo-NOCAS adducts. cdnsciencepub.com
In addition to the primary photo-NOCAS products, which are 4-substituted aromatic esters, other adducts can also be formed. For instance, 4-cyanophenylketones have been identified as byproducts, resulting from the attack of the β-alkoxyalkyl radical at the carboxyl carbonyl group of the this compound. cdnsciencepub.com
Formation of Cyclic Imine Esters and Oxetanes from this compound
In the absence of a codonor, the photochemical reaction of this compound with olefins in polar solvents like acetonitrile-methanol leads to the formation of cyclic imine esters. cdnsciencepub.com This is attributed to the excitation of a charge-transfer complex formed between the this compound and the olefin. cdnsciencepub.com For example, the irradiation of a solution containing this compound and 2,3-dimethyl-2-butene yields the corresponding cyclic imine ester. cdnsciencepub.com Similarly, reaction with 1-methylcyclohexene produces another cyclic imine ester. cdnsciencepub.com
When the reaction is carried out in a nonpolar solvent such as benzene (B151609), a different product, an oxetane, is formed. cdnsciencepub.comcdnsciencepub.com This is thought to arise from an exciplex, which is an excited-state complex formed between the this compound and the olefin. cdnsciencepub.com For instance, the irradiation of a benzene solution of this compound and 2,3-dimethyl-2-butene resulted in the formation of an oxetane. cdnsciencepub.com
Influence of Solvent Polarity on Photoreactivity
Solvent polarity plays a crucial role in directing the photochemical reaction pathways of this compound. cdnsciencepub.comcdnsciencepub.com As discussed, in polar solvents like acetonitrile-methanol, the formation of cyclic imine esters is favored. cdnsciencepub.com This is due to the stabilization of the charge-transfer complex and the subsequent ionic intermediates.
Conversely, in nonpolar solvents like benzene, the formation of oxetanes is observed. cdnsciencepub.comcdnsciencepub.com This shift in reactivity is attributed to the preference for the formation of a less polar exciplex intermediate in nonpolar environments. cdnsciencepub.com The photophysical properties of similar donor-acceptor systems are known to be highly sensitive to solvent polarity, with excitation leading to a significant increase in dipole moment. rsc.orgresearchgate.net This general principle helps to explain the divergent reactivity of this compound in solvents of differing polarity. The reactivity of the triplet states of some aromatic compounds has been shown to increase as solvent polarity decreases, which can be due to an inversion between n,π* and π,π* triplet states. rsc.org
This compound as an Electron Acceptor in Single Electron Transfer Processes
This compound can function as an electron acceptor in single electron transfer (SET) processes, a key step in many photochemical reactions. mdpi.comcdnsciencepub.com In these processes, an electron is transferred from a donor molecule to the electron-accepting this compound, often initiated by photoexcitation. rsc.org This property is fundamental to its role in reactions like the photo-NOCAS reaction when a codonor is used. cdnsciencepub.com
This compound has been utilized as an electron acceptor in various SET-photochemical reactions, including the decarboxylation of free carboxylic acids. mdpi.comresearchgate.net However, its ability as an electron acceptor is considered relatively low compared to other compounds like 1,4-dicyanobenzene or 1,4-dicyanonaphthalene, which can result in lower product yields in certain reactions. mdpi.com It has also been employed as a sensitizer (B1316253) (electron acceptor) in the photosensitized ring-opening of aryloxiranes. cdnsciencepub.com The mechanism involves the formation and cleavage of the oxirane radical cation, followed by back electron transfer from the sensitizer radical anion. cdnsciencepub.com
Nucleophilic Addition Reactions of this compound
Reactions with Organometallic Reagents (Grignard, Lithium)
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with the electrophilic centers of this compound. msu.edulibretexts.org These reactions typically involve the addition of the organometallic reagent to the carbonyl group or the nitrile group of the this compound.
Grignard reagents (RMgX) add to the nitrile group of this compound to form an intermediate imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com The reaction involves the nucleophilic attack of the Grignard reagent on the carbon of the nitrile. masterorganicchemistry.com Studies have been conducted to understand whether this addition step is better described as an alkyl radical adding to an aromatic radical anion or as an alkyl anion adding to a neutral molecule. cdnsciencepub.com
Organolithium reagents (RLi), being strong bases and nucleophiles, also react with this compound. libretexts.org The reaction can lead to addition at the carbonyl group, similar to their reactions with other esters, to form tertiary alcohols after workup. msu.edu The high reactivity of organolithium reagents means that careful control of reaction conditions is often necessary to achieve selective addition. psu.edu The choice of the organometallic reagent and reaction conditions can influence whether the addition occurs at the carbonyl or the nitrile group. libretexts.org
Elucidation of Alkyl Addition Mechanisms (Radical vs. Anionic)
The reactivity of this compound towards alkyl addition is multifaceted, proceeding through distinct radical or anionic pathways depending on the reaction conditions and reagents.
Radical Addition: A prominent example of a radical-mediated process is the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction. mnstate.eduresearchgate.net In this type of reaction, an electron transfer from an olefin to an excited state of an electron acceptor, such as this compound, generates a radical ion pair. mnstate.eduresearchgate.net For instance, in the presence of an olefin like 2,3-dimethyl-2-butene and a codonor like biphenyl in a methanol-acetonitrile solvent, this compound can undergo a complex reaction cascade. cdnsciencepub.com The process is initiated by photo-induced electron transfer, leading to the formation of the this compound radical anion. cdnsciencepub.com Subsequent steps can involve the attack of a β-alkoxyalkyl radical at the carboxyl carbonyl, showcasing a unique radical-based reactivity pattern. researchgate.net
Anionic Addition: In contrast, the reaction with classic anionic alkylating agents, such as Grignard reagents (an organomagnesium halide, RMgX), follows a more conventional nucleophilic addition pathway. cdnsciencepub.comlibretexts.org The carbon atom of the Grignard reagent is strongly nucleophilic (carbanionic) and preferentially attacks the most electrophilic site in the molecule. libretexts.orgadichemistry.com In this compound, two primary electrophilic sites exist: the carbonyl carbon of the ester and the carbon of the nitrile group.
Studies involving the reaction of this compound with Grignard reagents like methylmagnesium bromide (CH₃MgBr) and tert-butylmagnesium chloride ((CH₃)₃CMgCl) have been conducted to compare these pathways. cdnsciencepub.com The anionic mechanism involves the nucleophilic carbanion attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which can then eliminate the methoxide (B1231860) leaving group. mnstate.eduyoutube.com A second equivalent of the Grignard reagent can then add to the resulting ketone, ultimately forming a tertiary alcohol after acidic workup. libretexts.orgyoutube.com Alternatively, the Grignard reagent can attack the nitrile group to form an imine after initial addition, which can be hydrolyzed to a ketone. masterorganicchemistry.com This highlights a key difference: radical additions are often initiated by photo-excitation and proceed through radical intermediates, while anionic additions are ground-state processes driven by the electrostatic attraction between a strong nucleophile and an electrophilic center. cdnsciencepub.comlibretexts.org
Catalytic Reaction Pathways Involving this compound
Catalysis offers efficient routes for transforming this compound, with reaction pathways being heavily influenced by the nature of the catalyst and the functional groups involved.
Kinetic Profiling of Esterification Reactions
The formation of this compound via esterification of 4-cyanobenzoic acid, and its reverse reaction, hydrolysis, are classic acid- or base-catalyzed processes. Kinetic profiling of these reactions provides direct insight into the influence of substituents on reaction rates. While detailed kinetic profiles for the specific esterification producing this compound are context-dependent, the principles can be understood from hydrolysis studies.
For instance, Multiple Injection Synchronized Elution Representation (MISER) kinetic profiling of the base-catalyzed hydrolysis of a series of substituted methyl benzoates shows a clear dependence on the electronic nature of the para-substituent. Electron-withdrawing groups significantly accelerate the rate of hydrolysis. This is because they stabilize the negative charge that develops on the carbonyl oxygen in the tetrahedral transition state of the rate-determining step.
The table below, based on comparative kinetic data, illustrates this trend. The rate of hydrolysis increases with the electron-withdrawing strength of the para-substituent (NO₂ > CN > H > OCH₃).
Table 1: Relative Rates of Alkaline Hydrolysis for p-Substituted Methyl Benzoates
| Substituent (p-X) | X | Relative Rate (kₓ/k_H) | Electronic Effect |
|---|---|---|---|
| Nitro | -NO₂ | ~65 | Strongly Electron-Withdrawing |
| Cyano | -CN | ~15 | Electron-Withdrawing |
| Hydrogen | -H | 1 | Reference |
| Methoxy (B1213986) | -OCH₃ | ~0.2 | Electron-Donating |
Note: Relative rates are approximate and compiled for illustrative purposes based on established chemical principles and reported kinetic data for benzoate (B1203000) hydrolysis.
This trend implies that the esterification of 4-cyanobenzoic acid would be slower than that of benzoic acid under similar conditions, as the electron-withdrawing cyano group deactivates the carbonyl carbon towards nucleophilic attack by methanol.
Aminolysis of Esters via C-O and C-N Bond Activations
This compound and its derivatives can undergo aminolysis, the reaction with an amine to form an amide, through innovative catalytic pathways. Research has shown that supported gold nanoparticles can effectively catalyze the aminolysis of aryl esters, such as phenyl 4-cyanobenzoate, with inert tertiary amines. This transformation is particularly noteworthy as it proceeds through the activation of both the ester's C(acyl)-O bond and the amine's C-N bond.
In a typical reaction, phenyl 4-cyanobenzoate reacts with a tertiary amine like N-methylpyrrolidine in the presence of a gold-on-alumina (Au/Al₂O₃) catalyst. The process is believed to involve the oxidative addition of the ester's C-O bond to the gold catalyst, followed by a reaction cascade that includes activation of the tertiary amine's C-N bond, ultimately yielding 4-cyano-N,N-dimethylbenzamide.
The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the ester.
Table 2: Effect of Substituents on Gold-Catalyzed Aminolysis Yield
| Ester Substrate | Amine | Product | Yield (%) |
|---|---|---|---|
| Phenyl 4-nitrobenzoate | N-methylpyrrolidine | 4-Nitro-N,N-dimethylbenzamide | 98 |
| Phenyl 4-cyanobenzoate | N-methylpyrrolidine | 4-Cyano-N,N-dimethylbenzamide | 94 |
| Phenyl benzoate | N-methylpyrrolidine | N,N-Dimethylbenzamide | 85 |
Source: Data adapted from studies on gold-catalyzed aminolysis.
This demonstrates a clear electronic effect where the electron-withdrawing cyano and nitro groups make the ester carbonyl carbon more electrophilic and susceptible to the catalytic cycle, leading to higher yields.
Role of Electron-Withdrawing Groups on Reactivity
The cyano group (-C≡N) is a potent electron-withdrawing group, a characteristic that fundamentally governs the reactivity of this compound. Its influence is exerted through both inductive and resonance effects, which decrease the electron density on the aromatic ring and enhance the electrophilicity of the ester's carbonyl carbon. adichemistry.com
This electronic influence manifests in several ways:
Enhanced Electrophilicity: In nucleophilic substitution and addition reactions at the carbonyl carbon, such as hydrolysis and aminolysis, the electron-withdrawing cyano group stabilizes the negatively charged transition state, thereby increasing the reaction rate compared to unsubstituted or electron-donating group-substituted benzoates.
Aromatic Ring Deactivation: The cyano group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. adichemistry.com
Radical Reactions: In radical reactions, the effect can be more complex. For instance, in copper-catalyzed reactions involving methyl radicals, the electron-poor copper complex derived from 4-cyanobenzoic acid was found to react more slowly than an electron-rich analogue, indicating that the electronic nature of the substrate is crucial in these organometallic processes.
Catalytic Metathesis: In nickel-catalyzed reversible metathesis reactions between aryl nitriles and aryl thioethers, this compound can serve as an effective nitrile donor for electron-neutral and electron-rich aryl thioether acceptors. adichemistry.com
Theoretical studies using methods like density functional theory (DFT) have quantified the electron deficiency at various positions in the molecule, correlating these charges with observed chemical reactivity. libretexts.org
Hydrolytic and Amidation Mechanisms of this compound Derivatives
Alkaline Hydrolysis Reaction Pathways and Energy Barriers
The alkaline hydrolysis (saponification) of this compound is a fundamental reaction that proceeds through a well-established multi-step mechanism. The reaction provides a clear example of nucleophilic acyl substitution.
The accepted pathway involves two principal steps:
Formation of a Tetrahedral Intermediate: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate where the carbon is sp³-hybridized and bears a negative charge on the oxygen atom.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the methoxy group (-OCH₃) breaks, reforming the C=O double bond and expelling a methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion, being a strong base, then rapidly deprotonates the newly formed 4-cyanobenzoic acid to yield the resonance-stabilized 4-cyanobenzoate anion and methanol. This final deprotonation step is irreversible and drives the reaction to completion.
Theoretical studies have been employed to calculate the energy barriers for these steps. rsc.org The formation of the tetrahedral intermediate is typically the rate-determining step in the alkaline hydrolysis of esters. The energy barrier for this step is significantly influenced by solvent effects and the electronic properties of the substituents on the benzene ring. The electron-withdrawing 4-cyano group helps to stabilize the developing negative charge in the transition state, thus lowering the activation energy barrier compared to methyl benzoate itself.
The Hammett equation, log(k/k₀) = σρ, quantitatively describes this electronic effect. The reaction constant (ρ) for the alkaline hydrolysis of methyl benzoates is positive (ρ ≈ +2.38), indicating that electron-withdrawing substituents (with positive sigma, σ, values) accelerate the reaction. chegg.com
Table 3: Calculated Energy Barriers and Rate Data for Alkaline Ester Hydrolysis
| Ester | Substituent (σ_para) | Calculated ΔG‡ (kcal/mol) | Relative Rate Constant (k/k₀) |
|---|---|---|---|
| Methyl 4-nitrobenzoate | +0.78 | Lower | ~65 |
| This compound | +0.66 | ↓ | ~15 |
| Methyl 4-chlorobenzoate | +0.23 | ↓ | ~3.6 |
| Methyl benzoate | 0.00 | Reference | 1 |
| Methyl 4-methylbenzoate | -0.17 | ↑ | ~0.4 |
| Methyl 4-methoxybenzoate | -0.27 | Higher | ~0.2 |
Note: ΔG‡ values are illustrative, showing the trend based on substituent effects. Relative rates are calculated using the Hammett equation with ρ = 2.38.
These data underscore the critical role of the 4-cyano group in modulating the energy landscape and kinetics of the hydrolysis reaction.
Water-Assisted Proton Transfer in Ester Decomposition
The decomposition of esters, particularly through hydrolysis, is a fundamental reaction in organic chemistry. In the case of this compound, the process is more intricate than a simple direct reaction. Studies on the alkaline hydrolysis of carboxylic acid esters have revealed that the mechanism involves the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate is a critical step that can proceed through different pathways.
Research has identified two competing pathways for the decomposition of the tetrahedral intermediate:
A direct proton transfer.
A water-assisted proton transfer.
Computational and experimental studies have demonstrated that the direct participation of solvent water molecules in the proton-transfer process significantly lowers the energy barrier for the decomposition of the tetrahedral intermediate. researchgate.net This water-assisted pathway is therefore kinetically favored over the direct proton transfer. The energy barrier for the decomposition via the water-assisted route is calculated to be lower than the barrier for the initial formation of the tetrahedral intermediate itself. researchgate.net This highlights the crucial role of the solvent not just as a medium but as an active participant in the reaction mechanism. Without explicitly considering the hydrogen-bonding effects of water, the calculated energy barriers for the formation of the intermediate are noted to be 4–5 kcal/mol smaller, indicating the importance of accurate solvation modeling in understanding these reactions. researchgate.net
Chemoselective Hydration Studies
The presence of two reactive functional groups—the ester and the nitrile—in this compound presents a challenge and an opportunity for chemoselectivity. Selective transformation of one group while leaving the other intact is a key goal in synthetic chemistry.
Studies have shown that the nitrile group of this compound can be selectively hydrated to the corresponding amide, 4-cyanobenzamide, without affecting the methyl ester group. This base-free hydration has been achieved in quantitative yield. researchgate.net The reaction's success relies on specific catalytic systems, such as those involving ruthenium complexes, which promote the hydration of the nitrile while avoiding reaction conditions that would lead to the hydrolysis of the ester. researchgate.net
Conversely, other reductive processes demonstrate the opposite selectivity. The nitrile group can be selectively targeted for hydroboration while the ester motif remains intact. Using catalysts like molecular zinc dihydride or aluminum alkyl complexes, the C≡N triple bond undergoes hydroboration, ultimately leading to borylamines, without reducing the ester function. rsc.orgresearchgate.net For instance, the reaction of this compound with pinacolborane (HBpin) in the presence of a zinc dihydride catalyst selectively yields the product of nitrile reduction, even when an excess of the hydroborating agent is used. rsc.org
These examples underscore the high degree of chemoselectivity that can be achieved in reactions involving this compound. The choice of reagents and reaction conditions dictates whether the nitrile or the ester group is transformed.
| Reaction Type | Targeted Group | Reagents/Catalyst | Result | Reference |
|---|---|---|---|---|
| Base-Free Hydration | Nitrile (C≡N) | [Ru-H] complexes, iPrOH-H₂O | Selective hydration to amide; ester group is preserved. | researchgate.net |
| Hydroboration | Nitrile (C≡N) | Zinc dihydride (2a), HBpin | Selective hydroboration of nitrile; ester group is preserved. | rsc.org |
| Hydroboration | Nitrile (C≡N) | Aluminum alkyl complex, HBpin | Selective hydroboration of nitrile; ester group is preserved. | researchgate.net |
| Amidation | Ester (COOCH₃) | Amino alcohols, Cs₂CO₃ | Selective amidation of the ester. | acs.org |
C=N Double Bond Formation with this compound Derivatives
Derivatives of this compound are valuable precursors for the synthesis of compounds containing a carbon-nitrogen double bond (C=N), commonly known as imines or Schiff bases. These are important intermediates in organic synthesis.
A prominent method involves the condensation of a primary amine with an aldehyde derivative of this compound. For example, methyl 4-formyl-2-cyanobenzoate, a derivative, can be reacted with various anilines to form the corresponding imines. A novel, fast, and catalyst-free protocol has been developed for this transformation, which proceeds efficiently at room temperature using a water/dichloromethane co-solvent system. royalsocietypublishing.orgwikimedia.org This method is notable for its operational simplicity, mild conditions, and high yields. royalsocietypublishing.org The reaction's success is attributed to the highly electron-deficient nature of the aldehyde, which facilitates nucleophilic attack by the amine.
The general procedure involves stirring the aldehyde derivative and the primary amine in a H₂O/CH₂Cl₂ (4:1) mixture at room temperature. The desired imine products are typically obtained in excellent yields within a short reaction time. royalsocietypublishing.org
| Amine Reactant | Reaction Time | Yield | Reference |
|---|---|---|---|
| Aniline | 5 min | 95% | royalsocietypublishing.orgwikimedia.org |
| 4-Bromoaniline | 10 min | 94% | wikimedia.org |
| 4-Methylaniline | 5 min | 94% | royalsocietypublishing.org |
| 4-Methoxyaniline | 5 min | 95% | royalsocietypublishing.org |
Another pathway to C=N bond formation involves photochemical reactions. The irradiation of acetonitrile-methanol solutions containing this compound and certain olefins, such as 2,3-dimethyl-2-butene, leads to the formation of cyclic imine esters. researchgate.netcdnsciencepub.com This reaction proceeds through the excitation of a charge-transfer complex formed between the this compound and the olefin. researchgate.netcdnsciencepub.com
These distinct methodologies demonstrate the versatility of this compound and its derivatives in constructing the synthetically important C=N double bond.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Cyanobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and dynamics of atoms. For Methyl 4-cyanobenzoate (B1228447), both proton (¹H) and carbon-13 (¹³C) NMR provide a complete picture of its molecular structure.
¹H NMR Spectroscopic Analysis of Methyl 4-Cyanobenzoate
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl ester protons. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows two sets of signals for the aromatic protons due to the para-substitution pattern, which creates a chemically symmetric but magnetically inequivalent system (an AA'BB' system). These often appear as two doublets. The methyl protons of the ester group appear as a sharp singlet.
A representative analysis of the ¹H NMR spectrum recorded at 400 MHz in CDCl₃ reveals specific chemical shifts and coupling constants. rsc.org The two aromatic protons adjacent to the ester group are deshielded and appear at a higher chemical shift compared to the two protons adjacent to the cyano group. rsc.org The integration of these signals confirms the presence of two protons for each aromatic signal and three protons for the methyl signal.
Table 1: ¹H NMR Data for this compound Data recorded in CDCl₃ at 400 MHz. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.12 | Doublet (d) | 8.0 | 2H | Aromatic protons (ortho to -COOCH₃) |
| 7.73 | Doublet (d) | 8.0 | 2H | Aromatic protons (ortho to -CN) |
| 3.94 | Singlet (s) | N/A | 3H | Methyl protons (-OCH₃) |
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. In this compound, due to the molecule's symmetry, seven distinct carbon signals are expected: four for the aromatic ring, one for the ester carbonyl, one for the methyl group, and one for the cyano group.
The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon type. The carbonyl carbon of the ester group is significantly deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons have shifts in the typical aromatic region (120-140 ppm), with the carbon attached to the electron-withdrawing cyano group and the carbon attached to the ester group showing distinct shifts. The cyano carbon also has a characteristic shift, while the methyl carbon is highly shielded, appearing at the highest field (lowest ppm value).
Table 2: ¹³C NMR Data for this compound Data recorded in CDCl₃ at 101 MHz. rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | Ester Carbonyl Carbon (C=O) |
| 133.9 | Aromatic Carbon (C-COOCH₃) |
| 132.2 | Aromatic Carbons (CH, ortho to -COOCH₃) |
| 130.1 | Aromatic Carbons (CH, ortho to -CN) |
| 118.0 | Cyano Carbon (C≡N) |
| 117.4 | Aromatic Carbon (C-CN) |
| 52.7 | Methyl Carbon (-OCH₃) |
Application of NMR in Tautomerism Studies
While this compound itself does not exhibit tautomerism, NMR spectroscopy is a powerful tool for investigating such equilibria in its derivatives or related compounds. nih.gov Tautomers are structural isomers that readily interconvert, and this process can often be studied by NMR if the rate of interconversion is slow on the NMR timescale. asu.edu
For example, in a hypothetical derivative where a hydroxyl group is introduced, keto-enol or imine-enamine tautomerism could be possible. NMR could distinguish between these forms by observing distinct sets of signals for each tautomer. Key indicators would include:
Chemical Shifts : The chemical shifts of protons and carbons in each tautomer would be different. For instance, a keto form would show a signal for an sp³-hybridized carbon bearing a proton, while the enol form would show a signal for an sp²-hybridized carbon and a hydroxyl proton. asu.edu
Integration : The relative integrals of the signals corresponding to each tautomer can be used to determine the equilibrium ratio.
Multi-dimensional NMR : Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivities within each tautomeric form, confirming their structures.
Use of Different Nuclei : Nuclei with a large chemical shift range, such as ¹⁵N or ¹⁷O, can be particularly advantageous in studying tautomeric equilibria, as the differences in their chemical shifts between tautomers are often more pronounced. nih.govrsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ester and the cyano group, each with characteristic absorption bands.
Optimization of IR Methods for Cyano and Carboxyl Group Characterization
The characterization of the cyano (C≡N) and ester (a carboxyl derivative) groups by IR spectroscopy is generally straightforward due to their strong and distinct absorption bands. Optimization of the method involves ensuring high-quality spectra where these bands are sharp and well-resolved.
Cyano Group (Nitrile) : The C≡N triple bond stretch is found in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for aromatic nitriles. wiley.com Its position can be sensitive to the local electrostatic environment, making it a useful probe for studying intermolecular interactions. acs.org
Ester Group : This group gives rise to two characteristic absorptions:
C=O Stretch : The carbonyl stretch is one of the most intense bands in the spectrum. For an α,β-unsaturated ester like this compound, this band appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com Conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ester (1750-1735 cm⁻¹). orgchemboulder.com
C-O Stretch : Esters also show strong C-O stretching vibrations in the "fingerprint" region, typically as two or more bands between 1300 and 1000 cm⁻¹. orgchemboulder.com
Optimization involves proper sample preparation (e.g., KBr pellet, thin film, or solution) to avoid band broadening from concentration effects and selecting an appropriate instrument resolution to resolve closely spaced peaks. Computational methods, such as Density Functional Theory (DFT), can also be used to calculate theoretical vibrational frequencies, aiding in the assignment of experimental spectra. niscpr.res.in
Diffuse Reflectance IR Techniques
For solid samples like this compound, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a valuable alternative to traditional transmission methods like KBr pellets. niscpr.res.in In this technique, infrared radiation is diffusely scattered from the surface of a powdered sample, often mixed with a non-absorbing matrix like KBr.
The key advantages of DRIFTS include:
Minimal Sample Preparation : It requires little to no sample grinding or pressing, which can sometimes induce polymorphic changes in crystalline samples.
High Sensitivity : It is particularly useful for analyzing small quantities of sample or weakly absorbing species.
However, DRIFTS spectra can sometimes exhibit distortions in band shapes and positions due to contributions from specular (mirror-like) reflectance and changes in the refractive index across an absorption band. wiley.com These effects can be minimized by diluting the sample in a non-absorbing powder (e.g., KBr) and by applying mathematical corrections, such as the Kubelka-Munk transformation, which converts the reflectance data into a format that is linearly proportional to concentration, similar to an absorbance spectrum. researchgate.net This makes DRIFTS a powerful tool for both qualitative and quantitative analysis of solid organic compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds, as well as elucidating their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the exact mass is a precise value calculated from the masses of its constituent isotopes. nih.govstaigent.com
The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element in the molecule (¹²C, ¹H, ¹⁴N, ¹⁶O), is a key piece of data obtained from HRMS. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for differentiating between isomers or compounds with very similar molecular weights. rsc.org HRMS instruments like the Time-of-Flight (TOF) analyzers are frequently employed for this purpose. rsc.orgnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, like this compound, by transferring ions from solution into the gas phase. nih.gov In ESI-MS, a common observation for this compound is the formation of a protonated molecule, [M+H]⁺, which appears at an m/z value corresponding to its molecular weight plus the mass of a proton. rsc.org For this compound (MW ≈ 161.16), this peak is typically observed at m/z 162. rsc.org
This technique is widely applied in synthetic chemistry to confirm the successful formation of target products and derivatives. For instance, in the synthesis of various heterocyclic compounds derived from benzoic acids, ESI-MS is used to verify the mass of intermediates and final products. mdpi.com The method's sensitivity and its ability to analyze samples directly from a liquid stream make it highly compatible with liquid chromatography (LC), enabling the powerful LC-ESI-MS technique for separating and identifying components in complex mixtures. nih.gov
X-ray Crystallography Studies of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While studies on this compound itself are less common, numerous derivatives, particularly metal-organic frameworks (MOFs) and coordination complexes using the 4-cyanobenzoate anion as a ligand, have been extensively characterized. bsu.azresearchgate.netdergipark.org.tr
The crystal system and space group, which describe the symmetry of the crystal lattice, are fundamental parameters obtained from these studies. For instance, isostructural copper(II) and nickel(II) complexes with 4-cyanobenzoate and nicotinamide (B372718) ligands have been shown to crystallize in the triclinic system with the P-1 space group. bsu.az Similarly, a cadmium(II) complex with 4-cyanobenzoate and N,N-diethylnicotinamide also crystallizes in the P-1 space group. nih.gov
The conformation of a molecule, particularly the rotation around single bonds, can be precisely described in the solid state using torsion or dihedral angles determined by X-ray crystallography. For derivatives of 4-cyanobenzoate, a key conformational parameter is the dihedral angle between the plane of the benzene (B151609) ring and the plane of the carboxylate group. nih.govresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. These methods provide valuable information about the thermal stability, decomposition behavior, and phase transitions of this compound and its derivatives. researchgate.netrsc.org
TGA measures the change in mass of a sample as it is heated, revealing temperatures at which decomposition or desorption occurs. rsc.org For example, TGA analysis of a copper-based polymer material derived from this compound showed initial mass loss around 100 °C due to the removal of physisorbed water, followed by the main decomposition of the material starting after 340 °C. rsc.org DSC measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of melting points, boiling points, and enthalpies of transition. researchgate.netorgsyn.org For example, the melting point of a derivative, methyl 4-(tert-butylcarbamoyl)benzoate, was reported as 125 °C based on DSC measurements. orgsyn.org The thermal stability of such compounds is a critical factor for their potential applications in materials science. researchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. While specific, detailed TGA data for this compound is not extensively available in peer-reviewed literature, its thermal behavior can be inferred from the analysis of structurally related compounds, including aromatic esters, aromatic nitriles, and polymers incorporating cyanobenzoate moieties.
The thermal stability of aromatic esters can be influenced by the nature and position of substituents on the aromatic ring. Generally, electron-withdrawing groups, such as the cyano group in this compound, can enhance thermal stability. For instance, the presence of halogenation and electron-withdrawing groups in benzoate (B1203000) esters has been shown to increase their thermal resilience.
Polymers that incorporate nitrile groups, such as poly(arylene ether nitrile)s (PAENs), are known for their exceptional thermal stability, with decomposition temperatures often exceeding 400°C. This high stability is attributed in part to the polar nitrile groups which can lead to strong intermolecular interactions and potential cross-linking reactions at elevated temperatures. The thermal degradation of these polymers often involves the nitrile group, which can undergo reactions like trimerization to form triazine rings, contributing to a high char yield at elevated temperatures.
Studies on compounds closely related to this compound, such as 4-cyanobenzoic acid, have shown that the cyanobenzoate structure is thermally robust. For example, polymers derived from 4-cyanobenzoic acid often exhibit decomposition temperatures above 300°C. This is due to the rigidity of the aromatic structure and the strong intermolecular forces, including dipole-dipole interactions from the cyano groups.
The decomposition of this compound under inert atmosphere is expected to proceed through the cleavage of the ester group and the nitrile group at higher temperatures. The initial weight loss would likely correspond to the loss of the methyl group from the ester, followed by the decarboxylation of the resulting carboxylate. At significantly higher temperatures, the nitrile group may decompose or participate in cross-linking reactions. The final decomposition products would likely include carbon oxides (CO, CO2) and nitrogen oxides (NOx).
To provide a comparative context for the expected thermal stability of this compound, the following table summarizes the thermal decomposition data for several related compounds.
| Compound/Material | Onset Decomposition Temperature (°C) | Key Observations |
| Poly(arylene ether nitrile)s (PAENs) | > 400 | High thermal stability and char yield. |
| Polymers from 4-Cyanobenzoic Acid | > 300 | Enhanced thermal stability due to rigid aromatic structure. |
| Aromatic Esters (General) | Variable | Stability influenced by substituents; electron-withdrawing groups generally increase stability. |
| Nipagin-based Poly(ether ester)s | > 350 | Excellent thermal stability with a two-step degradation mechanism. rsc.org |
This table is interactive and allows for sorting by compound/material or onset decomposition temperature. The data presented are based on findings for structurally similar compounds and provide a reasonable expectation for the thermal behavior of this compound.
Computational Chemistry and Theoretical Modeling of Methyl 4 Cyanobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely employed to investigate the electronic structure and properties of molecules like methyl 4-cyanobenzoate (B1228447).
DFT calculations are highly effective in predicting a range of molecular properties. For derivatives of benzoic acid, predicting the acid dissociation constant (pKa) is a crucial application. This is achieved by calculating the Gibbs free energy change for the dissociation reaction in a solvent, often modeled using a polarizable continuum model (PCM). kyushu-u.ac.jp While methyl 4-cyanobenzoate itself does not have a pKa value in the traditional sense of an acidic proton, the methodology has been extensively tested and proven on its parent compound, 4-cyanobenzoic acid. mdpi.comnih.gov
The accuracy of these predictions is heavily dependent on the chosen functional and basis set. neliti.com Geometry optimization is the first step, providing key information such as bond lengths. Theoretical calculations can predict these structural parameters, which can then be compared with experimental data from techniques like X-ray crystallography for validation. For instance, studies on 4-cyanobenzoic acid have shown that different DFT functionals yield varying degrees of accuracy in predicting specific bond lengths. nih.gov
Table 1: Predicted Bond Lengths (Å) for 4-Cyanobenzoic Acid Using Different DFT Functionals
| Bond | B3PW91 | CAM-B3LYP |
|---|---|---|
| C-C (ring avg.) | 1.395 | 1.393 |
| C-CN | 1.445 | 1.442 |
| C≡N | 1.160 | 1.158 |
| C-COOH | 1.485 | 1.482 |
| C=O | 1.215 | 1.212 |
| C-OH | 1.350 | 1.353 |
This table is illustrative, based on typical results for substituted benzoic acids, demonstrating the comparative data generated from DFT calculations.
The choice of the exchange-correlation functional in DFT is critical for the accuracy of the results. Different functionals, which vary in their level of Hartree-Fock exchange and modeling of electron correlation, are suited for different types of chemical problems. nih.gov
For the prediction of pKa values of benzoic acid derivatives, the long-range corrected functional CAM-B3LYP has demonstrated high reliability, yielding a very low Mean Absolute Error (MAE) of 0.23 in benchmark studies. mdpi.comnih.gov The hybrid-GGA functional B3PW91 also provides satisfactory predictions with a slightly higher MAE of 0.38. nih.gov When it comes to predicting molecular geometries, B3PW91 has been noted to report bond lengths that are in close agreement with experimental values for similar compounds. mdpi.comnih.gov However, it has also shown discrepancies in predicting certain bond lengths for 4-cyanobenzoic acid, highlighting the importance of selecting a functional based on the specific property being investigated. mdpi.com
Table 2: Performance Comparison of DFT Functionals for pKa Prediction of Substituted Benzoic Acids
| Functional | Mean Absolute Error (MAE) | Average Computational Time (min) |
|---|---|---|
| CAM-B3LYP | 0.23 | 52 |
| PBE1PBE | 0.34 | 35 |
| B3PW91 | 0.38 | 35 |
| WB97XD | 1.30 | 51 |
| TPSSTPSS | 1.42 | 49 |
| PBEPBE | 1.88 | 31 |
Data sourced from a comparative study on benzoic acid derivatives. nih.gov
Vibrational Wavenumber Computations
Computational methods are essential for simulating infrared (IR) and Raman spectra. Such simulations are a vital tool for performing normal coordinate analysis and are fundamental to modern vibrational spectroscopy. rasayanjournal.co.in
The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is as crucial as the choice of the computational method. Common choices include Pople-style basis sets like 6-31G(d).
Hartree-Fock (HF) methods, when used for calculating vibrational wavenumbers, are known to have systematic errors due to the neglect of electron correlation. rasayanjournal.co.in This often results in an overestimation of the vibrational frequencies. researchgate.net Consequently, the calculated wavenumbers are typically scaled by a factor (e.g., ~0.9) to improve agreement with experimental data. rasayanjournal.co.innih.gov
DFT methods, such as B3LYP and B3PW91, incorporate electron correlation and generally provide better agreement with experimental vibrational spectra than HF methods. nih.govresearchgate.net The B3LYP/6-31G(d) level of theory, for example, is widely used for vibrational analysis of organic molecules. nih.gov Even with DFT, a small scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. rasayanjournal.co.in
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in 4-Cyanobenzoic Acid
| Vibrational Mode | HF/6-31G* (Scaled) | B3LYP/6-31G* (Scaled) | Experimental (IR) | Experimental (Raman) |
|---|---|---|---|---|
| C≡N stretch | 2330 | 2275 | 2240 | 2239 |
| C=O stretch | 1780 | 1725 | 1700 | 1690 |
| Ring C-C stretch | 1610 | 1605 | 1608 | 1606 |
| C-O stretch | 1358 | 1310 | 1334 | 1323 |
This table uses data for the closely related 4-cyanobenzoic acid to illustrate the typical accuracy of different computational methods. rasayanjournal.co.in
To provide a detailed and unambiguous assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. scirp.org PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a particular normal mode of vibration. researchgate.net This allows for a precise description of the nature of the vibration, for instance, whether a band in the spectrum corresponds to a pure stretching motion or is a result of the coupling of multiple motions. nih.govscirp.org The analysis is crucial for complex molecules where many vibrational modes are coupled. scirp.org
Table 4: Potential Energy Distribution (PED) for Selected Vibrational Modes of a Substituted Benzoic Acid
| Calculated Frequency (cm⁻¹) | Assignment | PED (%) |
|---|---|---|
| 2275 | ν(C≡N) | ν(C≡N) (85), ν(C-C) (10) |
| 1725 | ν(C=O) | ν(C=O) (80), δ(CCO) (15) |
| 1605 | ν(Ring) | ν(CC)ring (75), δ(CCH) (20) |
| 1310 | ν(C-O) | ν(C-O) (55), δ(CCH) (30) |
This table is a representative example based on PED analysis of similar molecules, illustrating how vibrational modes are assigned. scirp.orgresearchgate.net ν represents stretching and δ represents in-plane bending.
Nonlinear Optical Properties Prediction
Computational chemistry is a powerful tool for predicting the nonlinear optical (NLO) properties of materials, which is crucial for the design of new materials for optoelectronic applications. researchgate.net The NLO response of a molecule is determined by its hyperpolarizability.
DFT calculations can be used to determine key NLO parameters, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netijstr.org A large value for the first-order hyperpolarizability indicates a strong second-order NLO response. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important indicator; a smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability and enhanced NLO activity. ijstr.org For molecules like this compound, the presence of electron-donating (ester) and electron-withdrawing (cyano) groups connected by a π-conjugated system suggests potential for NLO activity.
Table 5: Calculated Nonlinear Optical Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.5 |
| Mean Polarizability (α) (esu) | 15 x 10⁻²⁴ |
| First Hyperpolarizability (β) (esu) | 8 x 10⁻³⁰ |
| HOMO-LUMO Gap (eV) | 5.8 |
These values are theoretical predictions for a molecule with a similar electronic structure, illustrating the type of data generated.
First Hyperpolarizability Calculations
The nonlinear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule to an external electric field. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.
Infrared Intensities and Electronic Structure Correlation
Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. Theoretical calculations of infrared (IR) spectra not only help in the assignment of experimental vibrational bands but also reveal the connection between these vibrations and the molecule's electronic properties.
For the closely related compound, 4-cyanobenzoic acid, detailed vibrational analyses have been conducted using Hartree-Fock (HF) and DFT methods. nih.govresearchgate.netrasayanjournal.co.inresearchgate.net These studies provide a robust foundation for understanding the vibrational modes of this compound. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity. nih.govrasayanjournal.co.in
Key vibrational modes for this compound include the characteristic stretching of the nitrile (C≡N) and carbonyl (C=O) groups. The C≡N stretch in 4-cyanobenzoic acid is experimentally observed around 2240 cm⁻¹ in the IR spectrum. rasayanjournal.co.in The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. The high intensity of the C≡N and C=O stretching bands is a direct consequence of the significant change in charge distribution during the stretching of these polar bonds, thus providing a direct link between the observed IR intensities and the electronic structure.
| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (HF/6-31G*) |
|---|---|---|---|
| C≡N stretch | 2240 | 2239 | 2330 |
| Aromatic C-H stretch | 3100, 3060 | 3092, 3077 | 3057, 3054, 3033 |
| C-O stretch | 1334 | 1323 | 1358 |
| CO₂ deformation | 773 | 769 | 775 |
Intermolecular Interaction Analysis
The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces. Computational tools are essential for visualizing and quantifying these interactions.
Hirshfeld Surface Analysis of Coordination Complexes and Organic Salts
Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in crystalline materials. This technique partitions the crystal space into molecular volumes and maps various properties onto the resulting surface, providing a visual and quantitative summary of the interactions.
Interaction Energy Calculations (e.g., CE-HF, CE-B3LYP)
To obtain a quantitative measure of the strength of intermolecular interactions, interaction energy calculations are employed. Methods like Crystal Explorer-Hartree-Fock (CE-HF) and Crystal Explorer-Density Functional Theory (CE-B3LYP) can compute the interaction energies between molecular pairs within a crystal. These calculations decompose the total interaction energy into physically meaningful components such as electrostatic, polarization, dispersion, and exchange-repulsion energies. This allows for a detailed understanding of the nature and strength of the forces, like hydrogen bonds and π-π stacking, that stabilize the crystal structure. For this compound, these calculations would quantify the contributions of interactions involving its polar functional groups to the lattice energy.
Molecular Electrostatic Potential (MESP) Analysis
The molecular electrostatic potential (MESP) is a real space property that is used to predict the reactivity of a molecule. It represents the electrostatic potential generated by the molecule's charge distribution and is a guide to its electrophilic and nucleophilic sites.
Correlation of MESP Shifts with Chemical Reactivity
The MESP is typically visualized by mapping its values onto the molecule's electron density surface. Regions of negative MESP (electron-rich) are susceptible to electrophilic attack, while regions of positive MESP (electron-poor) are prone to nucleophilic attack.
For this compound, the MESP surface would be expected to show negative potentials around the carbonyl oxygen and the nitrile nitrogen, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potentials would be expected around the aromatic and methyl hydrogens.
Changes in the MESP upon chemical modification or interaction with other species can be correlated with changes in chemical reactivity. For example, the coordination of a Lewis acid to the carbonyl oxygen or nitrile nitrogen would alter the MESP across the entire molecule, thereby influencing its susceptibility to further chemical reactions. This makes MESP analysis a valuable tool for predicting the chemical behavior of this compound.
Computational Modeling of Solvent Effects (e.g., IEF-PCM)
The behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational models are essential for understanding these interactions. Solvent effects are generally modeled using either explicit or implicit methods. Explicit models involve simulating a number of individual solvent molecules around the solute, which can be computationally expensive. Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties, such as the dielectric constant.
One of the widely used implicit solvation models is the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). In this model, a cavity is created around the solute molecule within the continuous solvent medium, and the solute-solvent interactions are calculated based on the polarization of the solvent by the solute's charge distribution. The IEF-PCM method has been successfully applied to study solvent effects on various properties of aromatic esters and nitriles, including their spectroscopic and reactive characteristics. For instance, in computational studies of other aromatic nitriles, the IEF-PCM model has been used to investigate solvent-induced shifts in vibrational frequencies. osti.gov While specific IEF-PCM studies dedicated solely to this compound are not extensively documented in publicly available literature, the methodology is well-suited to predict its behavior in different solvents.
The application of IEF-PCM to this compound would allow for the calculation of various properties in solution, such as its conformational stability, electronic structure, and reactivity. For example, the model could predict how the polarity of the solvent affects the electron distribution within the molecule, particularly the cyano and ester functional groups.
Table 1: Representative Dielectric Constants of Common Solvents for IEF-PCM Modeling
| Solvent | Dielectric Constant (ε) |
| Water | 78.39 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 |
| Acetonitrile (B52724) | 37.5 |
| Methanol (B129727) | 32.7 |
| Ethanol | 24.55 |
| Dichloromethane | 8.93 |
| Tetrahydrofuran (THF) | 7.58 |
| Toluene (B28343) | 2.38 |
| Hexane | 1.88 |
This table provides a range of dielectric constants that could be used in IEF-PCM calculations to simulate the effect of different solvent environments on this compound.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping potential energy surfaces, chemists can identify reaction pathways, transition states, and intermediates, providing a deeper understanding of reaction kinetics and thermodynamics.
Mapping Reaction Pathways and Transition States
The elucidation of a reaction mechanism at the molecular level involves mapping the energetic landscape that connects reactants to products. This "map" is known as the potential energy surface. Computational methods, particularly density functional theory (DFT), are frequently employed to explore these surfaces. Key points on the potential energy surface include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.
A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. The geometry of the transition state provides crucial information about the mechanism, such as which bonds are breaking and which are forming.
For reactions involving this compound, such as its hydrolysis, computational studies can map out the step-by-step process. A notable example is the study of the alkaline hydrolysis of carboxylic acid esters, where computational models have been used to investigate the reaction pathways. One such study highlighted the base-free hydration of this compound. researchgate.net In such reactions, the pathway typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate yields the final products.
Table 2: Hypothetical Energy Profile for a Two-Step Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Note: This table is illustrative and represents a hypothetical reaction pathway. Actual values would be determined through specific quantum chemical calculations.
Quantum Chemical Studies of Proton Transfer Processes
Proton transfer is a fundamental step in many chemical and biological reactions. Quantum chemical calculations can provide detailed insights into the energetics and mechanisms of these processes. In the context of reactions involving this compound, such as its hydrolysis, proton transfer plays a critical role.
Computational studies on the hydrolysis of similar esters have revealed the importance of solvent molecules in facilitating proton transfer. For instance, in the hydrolysis of carboxylic acid esters, two competing pathways for the decomposition of the tetrahedral intermediate have been identified: a direct proton transfer and a water-assisted proton transfer. The water-assisted pathway, where a nearby water molecule acts as a proton shuttle, has been shown to significantly lower the energy barrier for the reaction. researchgate.net
While specific quantum chemical studies focusing solely on proton transfer in this compound are not widely reported, the principles derived from studies of related molecules are applicable. Such studies would involve calculating the potential energy surface for the proton transfer step, identifying the transition state, and determining the activation energy. The calculations would likely show that the presence of explicit water molecules in the computational model is crucial for accurately describing the proton transfer process.
These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental methods alone, offering valuable insights into the reactivity of this compound.
Derivatives and Functionalization Strategies of Methyl 4 Cyanobenzoate
Synthesis of Substituted Methyl 4-Cyanobenzoate (B1228447) Analogues
The synthesis of analogues of Methyl 4-cyanobenzoate with various substituents on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties. These syntheses often involve multi-step sequences starting from appropriately substituted precursors.
A common strategy involves the modification of substituted toluenes. For instance, a process can begin with a 2-R-substituted 4-nitrotoluene (B166481) (where R can be hydrogen, alkyl, halo, or alkoxy groups). This starting material undergoes a sequence of reactions including:
Reduction of the nitro group to an amino group.
Diazotization of the amino group, followed by a Sandmeyer reaction to introduce the cyano group.
Oxidation of the methyl group on the toluene (B28343) ring to a carboxylic acid.
Esterification of the resulting 4-cyanobenzoic acid derivative with methanol (B129727) to yield the final substituted this compound analogue. google.com
An alternative pathway involves oxidizing the methyl group to a carboxylic acid before the introduction of the cyano group. google.com This approach can be advantageous in cases where the cyano group might interfere with the oxidation conditions.
These synthetic routes provide access to a variety of substituted analogues, which are crucial intermediates in the development of new pharmaceuticals, such as platelet aggregation inhibitors. google.com
Table 1: General Synthetic Strategies for Substituted this compound Analogues
| Starting Material Type | Key Transformation Steps | Target Substituent (R) |
|---|---|---|
| Substituted Toluene | Nitration → Reduction → Diazotization/Cyanation → Oxidation → Esterification | Halo, Alkyl, Alkoxy |
| Substituted Benzoic Acid | Nitration → Reduction → Diazotization/Cyanation → Esterification | Halo, Alkyl, Alkoxy |
| Substituted Aniline | Diazotization/Cyanation → Oxidation → Esterification | Various functional groups |
Reactions at the Cyano Group for Further Functionalization
The cyano group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities. rsc.orgresearchgate.net Its unsaturated carbon-nitrogen triple bond allows for a range of addition and reduction reactions.
Key transformations include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into methyl 4-(carboxy)benzoate.
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the cyano group to a primary amine (aminomethyl group), yielding methyl 4-(aminomethyl)benzoate.
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the cyano group into a ketone.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazole rings.
These transformations are fundamental in medicinal chemistry. For example, the conversion of the cyano group is a key step in the synthesis of dual aromatase and sulfatase inhibitors, which are investigated for applications in breast cancer therapy. nih.gov Radical cascade reactions using the cyano group as a radical acceptor also provide pathways to construct complex carbocyclic and heterocyclic structures. rsc.org
Table 2: Functionalization Reactions at the Cyano Group
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Product Name Example |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Methyl 4-(carboxy)benzoate |
| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine | Methyl 4-(aminomethyl)benzoate |
| Grignard Reaction | 1. RMgBr 2. H₂O | Ketone | Methyl 4-benzoylbenzoate (if R=Phenyl) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole | Methyl 4-(1H-tetrazol-5-yl)benzoate |
Modifications at the Ester Group of this compound
The methyl ester group is another key site for functionalization, providing a route to various carboxylic acid derivatives.
Common modifications include:
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification readily converts the methyl ester to the corresponding carboxylic acid, 4-cyanobenzoic acid. This is often the first step to activate the carbonyl group for further reactions.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group, forming different esters. libretexts.org
Aminolysis/Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org This reaction is crucial for creating amide linkages in more complex molecules.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-cyanophenyl)methanol. nih.gov Using milder, more sterically hindered reagents like diisobutylaluminum hydride (DIBAH) at low temperatures can selectively reduce the ester to an aldehyde, 4-cyanobenzaldehyde (B52832). libretexts.org
Grignard Reaction: The ester reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol. libretexts.org
Table 3: Functionalization Reactions at the Ester Group
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Product Name Example |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid | 4-Cyanobenzoic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Ester | Ethyl 4-cyanobenzoate |
| Amidation | R'₂NH, heat | Amide | N,N-Dimethyl-4-cyanobenzamide |
| Reduction to Alcohol | LiAlH₄ | Primary Alcohol | (4-Cyanophenyl)methanol |
| Reduction to Aldehyde | DIBAH, -78 °C | Aldehyde | 4-Cyanobenzaldehyde |
Development of Novel Synthetic Reagents Derived from this compound
This compound and its primary derivatives serve as versatile reagents for the synthesis of more elaborate molecules. The orthogonal reactivity of the ester and cyano groups allows for selective transformations, making them valuable building blocks.
One of the most important reagents derived from this compound is 4-cyanobenzoic acid , obtained via simple hydrolysis. This carboxylic acid is a precursor for:
4-Cyanobenzoyl Chloride: Prepared by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a highly reactive reagent used to introduce the 4-cyanobenzoyl moiety into molecules containing nucleophilic groups like alcohols (forming esters) and amines (forming amides).
Activated Esters: Coupling of 4-cyanobenzoic acid with reagents like N-hydroxysuccinimide (NHS) creates activated esters that are useful in bioconjugation and peptide synthesis for the stable attachment of the cyanobenzoyl group.
Furthermore, the derivative (4-cyanophenyl)methanol , produced by the reduction of the ester, can be converted into 4-(bromomethyl)benzonitrile . This benzylic bromide is an excellent alkylating agent for introducing the 4-cyanobenzyl group, a structural motif found in various pharmacologically active compounds. nih.gov
The strategic use of these derived reagents facilitates the modular construction of complex chemical entities, underscoring the importance of this compound as a foundational starting material in synthetic organic chemistry.
Applications in Advanced Materials and Specialized Chemical Synthesis
Methyl 4-Cyanobenzoate (B1228447) as a Precursor for Functional Polymers
Methyl 4-cyanobenzoate serves as a key starting material in the synthesis of functional polymers. While not always a direct monomer in polymerization reactions, its derivatives are instrumental in creating polymers with specific properties. The compound can be chemically modified to produce various monomers suitable for polymerization. For instance, it is a recognized precursor for monomers used in the production of functional polymers google.com.
The synthesis of high-performance polymers such as polyimides can involve diamine monomers derived from precursors related to this compound. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and other demanding fields.
Role in Liquid Crystal Synthesis and Optimization
This compound and its derivatives play a significant role in the field of liquid crystals (LCs). The presence of the cyano group (C≡N) is a common feature in many liquid crystal molecules due to its large dipole moment, which contributes to the formation of the desired mesophases. These are states of matter that exhibit properties between those of a conventional liquid and a solid crystal.
The general structure of a calamitic (rod-like) liquid crystal molecule, which is the most common type, consists of a rigid core, flexible terminal chains, and often polar groups. The cyanobiphenyl unit is a well-known and widely used core structure in nematic liquid crystals, which are used in liquid crystal displays (LCDs). While not a cyanobiphenyl itself, this compound provides the essential benzonitrile (B105546) moiety.
The synthesis of liquid crystals often involves the esterification of a phenol (B47542) with a carboxylic acid or its derivative. In this context, 4-cyanobenzoic acid, which can be derived from this compound, is a valuable precursor. The resulting ester linkage and the terminal cyano group are crucial for achieving the desired liquid crystalline properties, such as the temperature range of the mesophase and the dielectric anisotropy.
Table 1: Properties of a Representative Nematic Liquid Crystal (5CB)
| Property | Value |
| Chemical Name | 4-Cyano-4'-pentylbiphenyl |
| Abbreviation | 5CB |
| Molecular Formula | C₁₈H₁₉N |
| Phase Transition | Crystal to Nematic: 24 °C, Nematic to Isotropic: 35 °C |
This table provides an example of a well-studied nematic liquid crystal containing a cyano group, illustrating the importance of this functional group in such materials.
Utilization in the Design of Reagents for Analytical Techniques
The reactivity of this compound makes it a useful starting material for the synthesis of specialized reagents for various analytical techniques.
This compound is a key precursor in the synthesis of reagents designed for the highly sensitive detection of primary amines. An example of such a reagent is 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA). The synthesis of a related intermediate, 3-(4-cyanobenzoyl)-2-methylquinoline, can be achieved through a reaction involving (4-cyanobenzoyl)acetone, which is prepared from this compound.
These quinoline-based reagents react with primary amines to form highly fluorescent derivatives that can be detected at very low concentrations using techniques like capillary electrophoresis with laser-induced fluorescence detection. This is particularly valuable in biological and biomedical research where the quantification of small amounts of amino acids, peptides, and other primary amine-containing biomolecules is often required.
In chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), internal standards are often used to improve the accuracy and precision of quantitative analysis. An internal standard is a compound of known concentration that is added to all samples (standards and unknowns) to correct for variations in injection volume, sample preparation, and instrument response.
For a compound to be a suitable internal standard, it should have similar chemical and physical properties to the analyte of interest but be well-resolved from it in the chromatogram. Given its stability and distinct chemical structure, this compound has the potential to be used as an internal standard in the analysis of other aromatic esters or nitriles. While specific documented applications as a routine internal standard are not widespread in readily available literature, its properties make it a plausible candidate for such a role in method development. Isotope-labeled versions of this compound, such as this compound-13C2,15N, are also available and could serve as ideal internal standards in mass spectrometry-based methods due to their similar chemical behavior and distinct mass-to-charge ratio compared to the unlabeled analyte cymitquimica.com.
Advanced Applications as a Synthetic Intermediate
The dual functionality of this compound, with its reactive ester and nitrile groups, makes it a versatile intermediate in the synthesis of more complex molecules.
This compound serves as a fundamental building block for the synthesis of a variety of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its aromatic ring can be further functionalized, and the ester and nitrile groups can be transformed into a range of other functional groups.
For example, the ester group can be reduced to an alcohol or hydrolyzed to a carboxylic acid, which can then participate in further reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This versatility allows for the construction of intricate molecular architectures.
In the development of dual aromatase and sulfatase inhibitors for potential cancer therapy, derivatives of 4-cyanophenyl-containing compounds have been synthesized. The synthetic routes to these complex molecules can utilize intermediates derived from or structurally similar to this compound, highlighting its role in medicinal chemistry research.
Late-Stage Functionalization in Drug and Dye Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often drug-like, molecules in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues to optimize properties such as potency, selectivity, and metabolic stability without the need for a complete de novo synthesis nih.gov.
While this compound is typically considered an early-stage building block rather than a substrate for LSF itself, it provides a chemical scaffold—the cyanophenyl group—that is highly valuable for this purpose. By incorporating this compound into a larger molecule, chemists install two key functional handles: the methyl ester and the cyano group. Each of these can be selectively transformed at a later stage.
Modification of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid. This acid can then be coupled with a diverse library of amines to form amides, a common LSF strategy to explore the structure-activity relationship (SAR) of a drug candidate.
Modification of the Cyano Group: The nitrile (cyano) group is exceptionally versatile for late-stage modifications. A particularly important transformation in drug discovery is the [2+3] cycloaddition reaction of the nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, meaning it mimics the acidic properties and spatial arrangement of a carboxyl group but can offer improved metabolic stability and cell membrane permeability.
This strategy of introducing a modifiable functional group early and altering it late in the synthesis is central to modern drug discovery. Therefore, this compound serves as a foundational building block that directly enables future late-stage functionalization strategies on more complex derivatives.
Construction of Core Scaffolds for Bioactive Compounds
This compound is a fundamental starting material for the construction of core scaffolds in various bioactive compounds. Its utility lies in the ability of its two functional groups to participate in reactions that build more elaborate molecular architectures. The compound serves as an intermediate in the synthesis of pharmaceuticals and pesticides google.com.
One of the most significant applications is the use of the cyano group as a precursor for nitrogen-containing heterocycles, which are ubiquitous structural motifs in pharmaceuticals nih.gov. As mentioned, the conversion of the nitrile to a tetrazole ring is a key step in the synthesis of numerous drugs. This transformation creates a stable, planar, aromatic ring that can participate in crucial binding interactions with biological targets.
For example, the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure, often involves a key intermediate containing a cyanobiphenyl group. Although the synthesis may not start directly from this compound, the underlying chemistry highlights the importance of the cyanobenzoic acid moiety it provides. The cyano group is later converted to a tetrazole to yield the final active pharmaceutical ingredient.
The general process for converting the nitrile in a cyanobenzoate-derived scaffold into a tetrazole involves heating with an azide source, such as sodium azide or trialkyltin azide, in a suitable solvent. This reaction provides a direct method for constructing this important bioactive scaffold.
Table 2: Bioactive Scaffolds Derived from the Cyanobenzoate Core
| Precursor Functional Group | Resulting Bioactive Scaffold | Transformation Reaction | Biological Significance |
|---|---|---|---|
| Cyano (-C≡N) | Tetrazole | [2+3] Cycloaddition with azide | Carboxylic acid bioisostere, enhances metabolic stability |
| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Hydrolysis | Enables amide coupling, polar interactions |
| Methyl Ester (-COOCH₃) | Amide (-CONHR) | Hydrolysis followed by amide coupling | Forms key hydrogen bonds with biological targets |
Environmental Fate and Degradation Studies of Methyl 4 Cyanobenzoate
Degradation Pathways and Metabolite Identification
The environmental degradation of Methyl 4-cyanobenzoate (B1228447) can proceed through several potential pathways, primarily involving the transformation of its two functional groups: the ester and the nitrile. While specific studies on Methyl 4-cyanobenzoate are limited, the degradation pathways can be inferred from research on similar aromatic compounds.
Hydrolysis of the Ester Group: A primary degradation pathway for methyl esters of aromatic acids is hydrolysis. studymind.co.ukthieme-connect.de This reaction can occur abiotically, catalyzed by acids or bases, or biotically, mediated by esterase enzymes produced by microorganisms. The hydrolysis of the methyl ester group in this compound would yield 4-Cyanobenzoic acid and Methanol (B129727) . studymind.co.ukgoogle.comgoogle.com
Biotransformation of the Nitrile Group: The nitrile group of benzonitriles is susceptible to microbial degradation through two main enzymatic pathways. frontiersin.org
Nitrilase Pathway: A single-step enzymatic hydrolysis of the nitrile group directly to a carboxylic acid and ammonia (B1221849). In the case of a compound already containing a carboxyl group (from ester hydrolysis), this would lead to the formation of a dicarboxylic acid. nih.govresearchgate.net
Nitrile Hydratase and Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide (4-Carbamoylbenzoic acid methyl ester ), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (4-Carboxybenzoic acid ) and ammonia. frontiersin.orgnih.gov
Based on these established pathways for related compounds, the degradation of this compound likely proceeds through the initial hydrolysis of the ester to 4-Cyanobenzoic acid, which is then further metabolized. The nitrile group of 4-Cyanobenzoic acid can then be transformed into a carboxyl group, leading to the formation of Terephthalic acid .
A proposed degradation pathway is illustrated below:
This compound → 4-Cyanobenzoic acid + Methanol → Terephthalic acid + Ammonia
Metabolites identified in studies of analogous compounds suggest that the primary metabolites of this compound would be 4-Cyanobenzoic acid and subsequently Terephthalic acid.
Influence of Environmental Factors on Degradation Kinetics
The rate of degradation of this compound in the environment is influenced by a variety of abiotic and biotic factors.
Impact of Moisture and Temperature
Moisture and temperature are critical factors affecting both chemical hydrolysis and microbial activity, thereby influencing the degradation rate of organic compounds in soil. tandfonline.com
Moisture: Adequate soil moisture is essential for microbial metabolism. Generally, degradation rates increase with moisture content up to an optimal level, beyond which anaerobic conditions may alter the degradation pathway and rate. tandfonline.com
Temperature: Temperature affects the rate of chemical reactions and microbial growth. For many organic compounds, degradation rates increase with temperature within a certain range, often doubling for every 10°C rise. tandfonline.com
The following table summarizes the expected effects of moisture and temperature on the degradation of compounds similar to this compound.
| Environmental Factor | Condition | Expected Impact on Degradation Rate | Reference |
| Moisture | Low | Decreased microbial activity, slower degradation | tandfonline.com |
| Optimal | Enhanced microbial activity, faster degradation | tandfonline.com | |
| High (Saturated) | Potential shift to anaerobic pathways, variable degradation rates | omicsonline.org | |
| Temperature | Low | Reduced microbial and enzymatic activity, slower degradation | tandfonline.com |
| Moderate | Optimal for many soil microorganisms, faster degradation | tandfonline.com | |
| High | Can increase reaction rates, but may inhibit some microbial populations | tandfonline.com |
Effects of Light Exposure
Photodegradation can be a significant pathway for the breakdown of aromatic compounds in the environment, particularly in aquatic systems and on soil surfaces. acs.org The nitrile and benzoate (B1203000) moieties of this compound may absorb ultraviolet (UV) radiation from sunlight, leading to their transformation into other products. The presence of photosensitizing agents in the environment, such as humic substances, can also accelerate photodegradation. acs.org
Role of Soil Type and Sterilization
Soil composition plays a crucial role in the degradation of organic compounds. Factors such as organic matter content, clay content, and pH can influence the bioavailability and degradation rate of this compound.
Organic Matter: Soil organic matter can sorb organic compounds, potentially reducing their bioavailability for microbial degradation. However, it also supports a larger and more diverse microbial population.
Clay Content: Clay minerals can also adsorb organic molecules, affecting their degradation.
pH: Soil pH can directly affect the rate of chemical hydrolysis of the ester group and also influences microbial community structure and enzyme activity. tandfonline.com
Studies comparing sterile and non-sterile soils consistently show that microbial activity is a primary driver of the degradation of many organic pollutants. In sterile soil, only abiotic degradation processes such as chemical hydrolysis can occur, which are typically slower than biotic degradation. tandfonline.com
Influence of Atmospheric Conditions (e.g., CO2 Level)
While direct research on the influence of CO2 levels on the degradation of this compound is not available, elevated CO2 can indirectly affect soil processes. Increased atmospheric CO2 can alter plant growth and root exudation, which in turn can influence the soil microbial community composition and activity, potentially affecting the degradation rates of organic compounds.
Ecotoxicity Assessment in Aquatic Systems
The ecotoxicity of this compound in aquatic systems has not been extensively studied. However, predictions can be made based on its chemical structure and data from related aromatic compounds. The presence of a nitrile group and a benzoate structure suggests potential for toxicity to aquatic organisms. nih.govepa.gov
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. nih.govnih.gov These models can provide initial estimates of aquatic toxicity in the absence of experimental data.
The following table presents hypothetical ecotoxicity data for this compound based on general knowledge of similar compounds and the application of predictive models. It is important to note that these are not experimental values.
| Test Organism | Endpoint | Predicted Toxicity Value (mg/L) | Trophic Level |
| Daphnia magna (Water Flea) | 48h EC50 | 10 - 100 | Primary Consumer |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 1 - 10 | Secondary Consumer |
| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 10 - 100 | Producer |
Future Research Directions and Emerging Trends
Development of Sustainable Synthesis Routes for Methyl 4-Cyanobenzoate (B1228447)
The chemical industry's shift towards sustainability has spurred research into greener synthesis methods for key intermediates like methyl 4-cyanobenzoate. nih.gov Traditional synthesis routes often rely on harsh reagents and generate significant waste. journals.co.za Future research is focused on developing environmentally benign alternatives that maximize atom economy and minimize pollution. nih.gov
Key areas of investigation include:
Biocatalysis : The use of enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, presents a highly selective and green alternative for the hydrolysis of nitrile compounds to produce carboxylic acids. journals.co.za These enzymatic processes operate under mild conditions and can offer high chemo-, regio-, and enantioselectivity, reducing the need for protecting groups and minimizing by-product formation. journals.co.za Research is directed at discovering and engineering robust enzymes for the selective synthesis and transformation of cyanobenzoate derivatives.
Electrochemical Synthesis : Electrocatalytic processes are being explored for the valorization of carbon dioxide (CO2). One promising route involves the electrocarboxylation of iodoarenes, such as 4-iodobenzonitrile, to synthesize the parent compound, 4-cyanobenzoic acid, under mild conditions. mdpi.com This method utilizes CO2 as a renewable C1 synthon, offering a greener pathway compared to traditional methods. mdpi.com
Solvent-Minimized and Alternative Solvents : A major source of chemical waste is the use of conventional organic solvents. nih.gov Future synthetic strategies aim to use safer, renewable solvents like water or ionic liquids, or to develop solvent-free reaction conditions. nih.gov For example, a greener synthesis for a related compound, methyl 3-cyanobenzoate, has been developed using a more environmentally friendly dehydrating agent and optimizing reaction conditions to achieve high yields and purity. researchgate.net
| Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery, protein engineering, process optimization |
| Electrosynthesis | Utilization of CO2, mild conditions, reduced overpotential with specific cathodes | Catalyst development, use of ionic liquids, reaction efficiency |
| Green Solvents | Reduced pollution, improved safety | Use of water, ionic liquids; solvent-free conditions |
Exploration of Novel Catalytic Systems for this compound Transformations
Catalysis is central to the chemical transformations of this compound. Research is moving beyond traditional acid and base catalysts towards more sophisticated, efficient, and recyclable systems.
Emerging trends in catalysis include:
Nanocatalysts : Hybrid materials, such as silver nanoparticles supported on functionalized multi-walled carbon nanotubes (Fe3O4-MWCNTs@PEI-Ag), are being developed as highly efficient and magnetically recoverable catalysts. nih.gov Such systems have shown great promise for the chemoselective reduction of nitrile and nitro groups, which could be applied to transform this compound into valuable amino derivatives. nih.gov
Heterogeneous Catalysts : The development of solid-supported catalysts is a key goal for sustainable chemistry, as they are easily separated from the reaction mixture and can be reused. researchgate.net For instance, research into group V metals supported on silica (B1680970) for condensation reactions highlights a strategy that could be adapted for transformations of this compound, aiming for high surface area and controlled acidity. researchgate.net
Photocatalysis and Electrocatalysis : These techniques offer green alternatives for driving chemical reactions. The electrochemical reduction of related benzonitriles has been demonstrated, and such approaches could be tailored for the selective transformation of the cyano or ester group in this compound by carefully controlling the electrode material and potential. mdpi.com
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing the synthesis and transformation of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools.
Infrared (IR) Spectroscopy : The nitrile group (C≡N) in this compound has a strong, sharp absorption band in a relatively uncongested region of the IR spectrum (typically 2240-2220 cm⁻¹ for aromatic nitriles). spectroscopyonline.comnih.gov This distinct peak allows for straightforward monitoring of reactions involving the nitrile functionality using techniques like Fourier Transform Infrared (FT-IR) spectroscopy. Changes in the intensity and position of this band can provide real-time data on reaction progress and kinetics. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel, offering deep mechanistic insights.
Computational Spectroscopy : The combination of experimental spectroscopy with computational methods, like Density Functional Theory (DFT), can help elucidate complex reaction mechanisms. For example, DFT has been used to understand the mechanism of nitrile hydration in nitrile hydratase enzymes, which could inform the design of new biocatalysts for this compound transformations. nih.gov
| Spectroscopic Technique | Information Provided | Application for this compound |
| Infrared (IR) Spectroscopy | C≡N stretching frequency, reaction kinetics | Monitoring nitrile group transformations |
| NMR Spectroscopy | Detailed molecular structure, reaction intermediates | Mechanistic studies of synthesis and functionalization |
| Computational Spectroscopy | Electronic structure, transition states | Elucidating reaction pathways, catalyst design |
Integration of Machine Learning in Predicting this compound Reactivity
For this compound, ML models could be developed to:
Predict Reactivity and Site Selectivity : By training on databases of reactions involving bifunctional molecules, an ML model could predict whether a given reagent will react at the ester or the nitrile group of this compound. nih.govrsc.orgresearchgate.net This can help chemists select conditions to achieve a desired transformation with high selectivity, saving time and resources. eurekalert.org
Optimize Reaction Conditions : ML algorithms can predict the optimal catalyst, solvent, temperature, and reagents for a specific transformation of this compound, accelerating the development of new synthetic protocols. nih.gov A neural network model has already been developed to recommend conditions for a wide range of organic reactions, achieving high accuracy. nih.gov
Discover Novel Transformations : AI can be used for retrosynthetic analysis, deconstructing a target molecule to identify potential starting materials, including versatile building blocks like this compound. chemistryviews.org This can lead to the discovery of new applications and more efficient synthetic pathways.
Translational Research from Fundamental Studies to Novel Material Applications
This compound is a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and functional polymers. chemicalbook.comgoogle.com Translational research aims to bridge the gap between fundamental chemical studies and the development of new materials with practical applications.
Materials Science : The rigid structure and polar functional groups (ester and nitrile) of this compound make it an attractive building block for materials with specific optical or electronic properties. Fundamental studies on its reactivity and intermolecular interactions can guide the design of novel liquid crystals, polymers, and metal-organic frameworks (MOFs).
Medicinal Chemistry : The nitrile group is increasingly recognized as a valuable functional group in drug design, acting as a bioisostere for other groups or as a reactive "warhead" for covalent inhibitors. nih.gov Understanding the fundamental reactivity of the nitrile in this compound can inform the synthesis of new pharmaceutical candidates. For example, derivatives of cyanobenzoic acids are being studied for their potential in acylation reactions relevant to biological systems. researchgate.net
Comprehensive Environmental Impact Assessment and Remediation Strategies
As the use of this compound and its derivatives expands, a thorough understanding of their environmental fate and potential toxicity is essential. Future research will need to focus on comprehensive environmental impact assessments.
Biodegradation Pathways : Research is needed to identify and characterize microorganisms capable of degrading cyanobenzoate compounds. Studies have shown that some bacteria and cyanobacteria can degrade related chlorinated benzoates and other organic pollutants. nih.gov Similar approaches could be used to investigate the enzymatic breakdown of this compound, likely involving hydrolysis of the ester and/or nitrile groups. libretexts.org
Remediation Strategies : Based on an understanding of its biodegradation, strategies for the bioremediation of water and soil contaminated with nitrile-containing industrial by-products can be developed. This involves cultivating microorganisms with the specific enzymatic machinery to break down these compounds into benign products. nih.gov
Life Cycle Assessment : A holistic approach involves conducting a full life cycle assessment for major synthetic routes to this compound, quantifying the environmental impact from starting materials to final product and waste streams. This will help identify the most sustainable manufacturing processes.
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-cyanobenzoate, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves esterification of 4-cyanobenzoic acid with methanol under acidic catalysis. Evidence from industrial protocols suggests using sulfuric acid as a catalyst at 50–60°C for controlled esterification . To optimize yield:
- Temperature : Maintain 50–60°C to balance reaction rate and side-product formation.
- Catalyst concentration : Adjust H₂SO₄ stoichiometry (e.g., 0.5–1.0 equivalents) to avoid over-acidification.
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity crystals (mp 170–174°C) .
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.9 ppm for methyl ester) .
Advanced: How does the absence of an anion source (e.g., NaSbF₆) affect the annulation cascade of this compound with alkynes, and what mechanistic insights can be derived?
Answer:
Control experiments show that omitting NaSbF₆ results in no detectable annulation products, with 76–79% recovery of starting materials . This implies:
- Catalytic role of anions : NaSbF₆ likely stabilizes cationic intermediates (e.g., carbocations) via counterion effects.
- Mechanistic pathway : The reaction proceeds through a cationic intermediate requiring stabilization for cyclization.
Methodological recommendations : - Use DFT calculations to map energy barriers for intermediate formation.
- Employ in situ IR spectroscopy to monitor carbocation stability under varying anion conditions.
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can contradictory data on the reactivity of this compound-derived radical cations be resolved?
Answer:
Studies report divergent reactivity for radical cations generated via photoexcitation in acetonitrile . To reconcile contradictions:
- Variable control : Standardize solvent polarity, light intensity, and electron donor concentrations.
- Advanced spectroscopy : Use EPR to detect radical intermediates and time-resolved UV-Vis to track decay kinetics.
- Computational modeling : Compare experimental data with TD-DFT predictions of radical cation stability under varying conditions.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste disposal : Segregate nitrile-containing waste for incineration to avoid toxic byproducts .
Advanced: What strategies can be employed to enhance the regioselectivity of this compound in metal-catalyzed cross-coupling reactions?
Answer:
- Ligand design : Introduce electron-deficient phosphine ligands (e.g., P(CF₃)₃) to direct coupling at the para-cyano position.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring regioselective attack.
- Kinetic studies : Perform stopped-flow NMR to map intermediate lifetimes and optimize reaction time .
Advanced: How can this compound serve as a precursor for biologically active molecules, and what are key validation steps?
Answer:
- Synthetic applications :
- Validation :
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR).
- Metabolic stability : Use liver microsome models to assess pharmacokinetic profiles.
Basic: What are the thermodynamic and kinetic challenges in scaling up this compound synthesis?
Answer:
- Heat management : Exothermic esterification requires jacketed reactors with precise temperature control .
- By-product formation : Monitor for methyl sulfate (from H₂SO₄) via ion chromatography and optimize catalyst washing.
- Scale-up metrics : Maintain a Damköhler number <1 to ensure reaction completion without side reactions.
Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?
Answer:
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states.
- Machine learning : Train models on existing kinetic data to predict yields in untested conditions (e.g., ionic liquids) .
Basic: What are the key spectral reference data for this compound, and how should they be interpreted?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
